molecular formula C22H16O7 B2520659 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 637750-86-8

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2520659
CAS No.: 637750-86-8
M. Wt: 392.363
InChI Key: QHUZKFSODAIFHR-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C22H16O7 and its molecular weight is 392.363. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer and Material Science

The conversion of plant biomass into furan derivatives, including compounds similar to the one , has shown promising avenues for the production of new generation polymers, functional materials, and fuels. This process leverages the versatility of furan derivatives produced from hexose carbohydrates and lignocellulose, marking a sustainable alternative to non-renewable hydrocarbon sources. Such advancements point towards the significant role these compounds play in developing environmentally friendly materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Reactivity and Analysis

Methoxyphenols, closely related to the compound , have been extensively studied for their role as potential tracers in biomass burning and their atmospheric reactivity. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds, which further aids in assessing their role in air pollution and potential health effects. The detailed analysis of their reactions with radicals and their contributions to secondary organic aerosol (SOA) formation provides insights into their environmental fate and impact (Liu, Chen, & Chen, 2022).

Medicinal Chemistry and Pharmacology

The structural features of compounds like 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, such as the chromen-6-one core, are of pharmacological importance. Synthesis protocols for these structures have been reviewed, highlighting their relevance in developing pharmacologically active molecules. These synthetic methodologies enable the production of compounds used in exploring various biological activities, underscoring the importance of such chemical frameworks in medicinal chemistry research (Mazimba, 2016).

Bioavailability and Bioefficacy in Health Sciences

Polyphenols, including derivatives and structurally related compounds to the one mentioned, have been studied for their bioavailability and bioefficacy in humans. These studies are foundational in understanding how such compounds can be effectively utilized in nutrition and therapy, focusing on their absorption, metabolism, and the biological effects they mediate. The comprehensive review of bioavailability studies helps design and interpret intervention studies investigating the health effects of polyphenols, indicative of the broad interest in harnessing these compounds for health benefits (Manach, Williamson, Morand, Scalbert, & Remésy, 2005).

Mechanism of Action

The mechanism of action for “3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” is not explicitly mentioned in the sources I found .

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-13-21(29-17-7-4-3-6-16(17)25-2)20(23)15-10-9-14(12-19(15)27-13)28-22(24)18-8-5-11-26-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUZKFSODAIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.